4,4-Difluorobutan-2-amine
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Overview
Description
4,4-Difluorobutan-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to the fourth carbon of a butane chain, with an amine group attached to the second carbon. Its molecular formula is C4H9F2N, and it is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorobutan-2-amine typically involves the introduction of fluorine atoms into a butane chain followed by the incorporation of an amine group. One common method involves the reduction of difluorobenzyl acetate to obtain hemiacetal, which is then catalyzed with organic acid and reacted with ylide phosphorous salt to produce difluorobenzyl crotonic ester. This ester is hydrolyzed under basic conditions to yield difluorobenzyl butenoic acid, which is then catalytically hydrogenated to form 4,4-difluorobenzyl butyrate. The final step involves directing this compound with Evans’ chiral auxiliaries to obtain chiral azides, which are then hydrogenated and protected with amino acids to produce this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of catalytic hydrogenation and chiral auxiliaries ensures the production of optically pure compounds, which are essential for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorobutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure selective reactivity .
Major Products Formed
Major products formed from these reactions include various fluorinated derivatives, amine-modified compounds, and other functionalized molecules that retain the core structure of this compound .
Scientific Research Applications
4,4-Difluorobutan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Difluorobutan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug design. The pathways involved often include modulation of enzyme activity and receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Similar in structure but with a single fluorine atom and a benzyl group instead of a butane chain.
2-Butanamine, 4,4-difluoro-: A closely related compound with similar chemical properties and reactivity.
Uniqueness
Its ability to undergo selective reactions and its role as a versatile intermediate make it a valuable compound in both research and industry .
Properties
IUPAC Name |
4,4-difluorobutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N/c1-3(7)2-4(5)6/h3-4H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOJRPSNKWSTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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